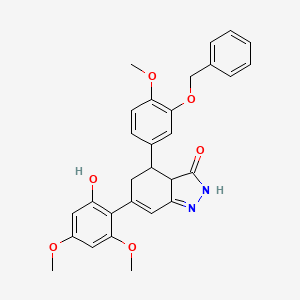![molecular formula C16H16Cl2F3N3O2S B12711214 [5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl carbamate CAS No. 178979-45-8](/img/structure/B12711214.png)
[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(3,5-Dichlorphenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluorethyl)imidazol-2-yl]methylcarbamát ist eine komplexe organische Verbindung mit möglichen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie, Medizin und Industrie. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Dichlorphenylgruppe, eine Trifluorethylgruppe und einen Imidazolring umfasst, was sie zu einem interessanten Objekt für die wissenschaftliche Forschung macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [5-(3,5-Dichlorphenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluorethyl)imidazol-2-yl]methylcarbamát umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Imidazolrings, gefolgt von der Einführung der Dichlorphenyl- und Trifluorethylgruppen. Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Dichlorphenylsulfid, Trifluorethyliodid und verschiedene Katalysatoren, um die Bildung des Imidazolrings zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet oft die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie und Kristallisation.
Analyse Chemischer Reaktionen
Arten von Reaktionen
[5-(3,5-Dichlorphenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluorethyl)imidazol-2-yl]methylcarbamát kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid umfassen.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an der Dichlorphenylgruppe, unter Verwendung von Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Häufige Reagenzien und Bedingungen
Die Reaktionen erfordern in der Regel bestimmte Bedingungen wie kontrollierte Temperatur, Druck und pH-Wert, um die gewünschten Produkte zu erhalten. Beispielsweise können Oxidationsreaktionen saure oder basische Bedingungen erfordern, während Reduktionsreaktionen oft wasserfreie Lösungsmittel benötigen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuartiger Synthesewege.
Biologie
In der biologischen Forschung wird [5-(3,5-Dichlorphenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluorethyl)imidazol-2-yl]methylcarbamát auf sein Potenzial als biochemische Sonde untersucht. Es kann verwendet werden, um die Enzymaktivität, Protein-Protein-Wechselwirkungen und zelluläre Prozesse zu untersuchen.
Medizin
In der Medizin wird diese Verbindung auf ihre möglichen therapeutischen Anwendungen untersucht. Ihre einzigartige Struktur kann es ihr ermöglichen, mit bestimmten molekularen Zielstrukturen zu interagieren, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.
Industrie
In industriellen Anwendungen kann diese Verbindung bei der Herstellung von Spezialchemikalien, Agrochemikalien und Werkstoffen verwendet werden. Ihre Stabilität und Reaktivität machen sie für verschiedene Fertigungsprozesse geeignet.
Wirkmechanismus
Der Wirkmechanismus von [5-(3,5-Dichlorphenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluorethyl)imidazol-2-yl]methylcarbamát beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Dichlorphenylgruppe und der Imidazolring sind wichtige funktionelle Gruppen, die es der Verbindung ermöglichen, an Enzyme, Rezeptoren oder andere Proteine zu binden. Diese Bindung kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Effekten führt.
Wirkmechanismus
The mechanism of action of [5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl carbamate involves its interaction with specific molecular targets. The dichlorophenyl group and the imidazole ring are key functional groups that enable the compound to bind to enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- [5-(3,5-Dichlorphenyl)sulfanyl-4-methyl-1-(2,2,2-trifluorethyl)imidazol-2-yl]methylcarbamát
- [5-(3,5-Dichlorphenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluorethyl)imidazol-2-yl]methylharnstoff
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist [5-(3,5-Dichlorphenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluorethyl)imidazol-2-yl]methylcarbamát aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig. Das Vorhandensein sowohl der Dichlorphenyl- als auch der Trifluorethylgruppe zusammen mit dem Imidazolring verleiht ihm besondere chemische und biologische Eigenschaften, die für verschiedene Anwendungen genutzt werden können.
Eigenschaften
CAS-Nummer |
178979-45-8 |
|---|---|
Molekularformel |
C16H16Cl2F3N3O2S |
Molekulargewicht |
442.3 g/mol |
IUPAC-Name |
[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C16H16Cl2F3N3O2S/c1-8(2)13-14(27-11-4-9(17)3-10(18)5-11)24(7-16(19,20)21)12(23-13)6-26-15(22)25/h3-5,8H,6-7H2,1-2H3,(H2,22,25) |
InChI-Schlüssel |
QOYRJHFTAXDJPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N(C(=N1)COC(=O)N)CC(F)(F)F)SC2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile](/img/structure/B12711131.png)
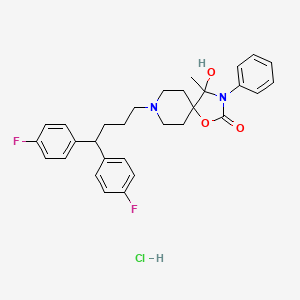

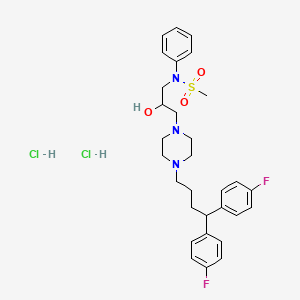



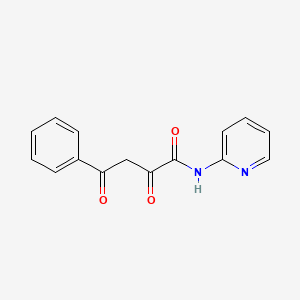

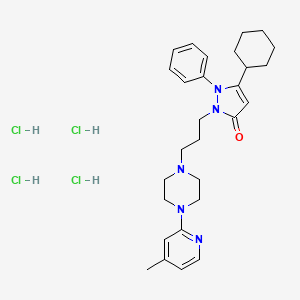

![N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12711206.png)
